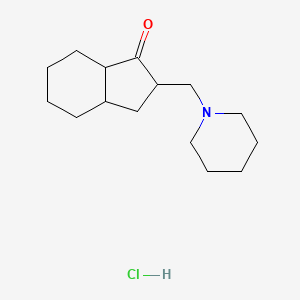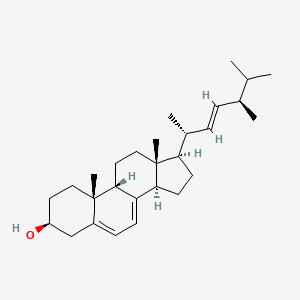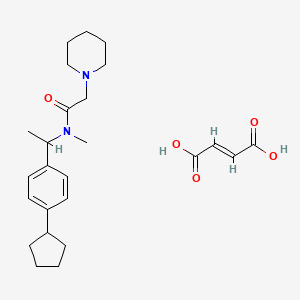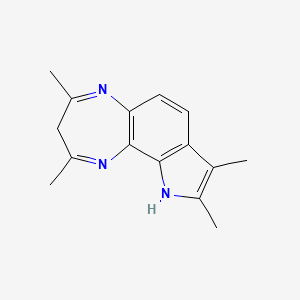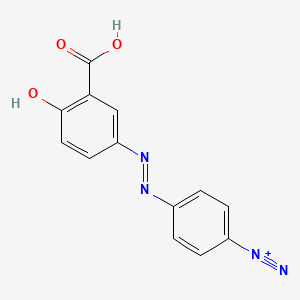
((p-Chlorophenyl)sulfonyl)acetic acid diethylaminoethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((p-Chlorophenyl)sulfonyl)acetic acid diethylaminoethanol is a complex organic compound that features a p-chlorophenyl group, a sulfonyl group, an acetic acid moiety, and a diethylaminoethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((p-Chlorophenyl)sulfonyl)acetic acid diethylaminoethanol typically involves multiple steps. One common method starts with the chlorination of phenylsulfonylacetic acid to introduce the p-chlorophenyl group. This is followed by the esterification of the carboxylic acid group with diethylaminoethanol under acidic conditions to form the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The process is optimized for efficiency, with continuous monitoring of reaction parameters such as temperature, pressure, and pH. Purification steps, including crystallization and distillation, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
((p-Chlorophenyl)sulfonyl)acetic acid diethylaminoethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The p-chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups into the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, ((p-Chlorophenyl)sulfonyl)acetic acid diethylaminoethanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biochemical processes.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific molecular pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of ((p-Chlorophenyl)sulfonyl)acetic acid diethylaminoethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophile, while the diethylaminoethanol moiety can participate in hydrogen bonding and other interactions. These properties enable the compound to influence biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Phenylsulfonylacetic acid: Lacks the p-chlorophenyl and diethylaminoethanol groups.
Chlorophenylacetic acid: Lacks the sulfonyl and diethylaminoethanol groups.
Sulfonylacetic acid diethylaminoethanol: Lacks the p-chlorophenyl group.
Uniqueness
((p-Chlorophenyl)sulfonyl)acetic acid diethylaminoethanol is unique due to the combination of its functional groups. The presence of the p-chlorophenyl group enhances its reactivity in substitution reactions, while the sulfonyl group provides electrophilic properties. The diethylaminoethanol moiety adds further versatility, allowing for interactions with a wide range of molecular targets.
This compound’s unique structure and properties make it a valuable tool in scientific research and industrial applications.
Properties
CAS No. |
102582-97-8 |
|---|---|
Molecular Formula |
C14H22ClNO5S |
Molecular Weight |
351.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)sulfonylacetic acid;2-(diethylamino)ethanol |
InChI |
InChI=1S/C8H7ClO4S.C6H15NO/c9-6-1-3-7(4-2-6)14(12,13)5-8(10)11;1-3-7(4-2)5-6-8/h1-4H,5H2,(H,10,11);8H,3-6H2,1-2H3 |
InChI Key |
MMXGDPZBRLJGSV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCO.C1=CC(=CC=C1S(=O)(=O)CC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


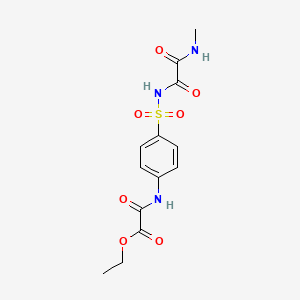
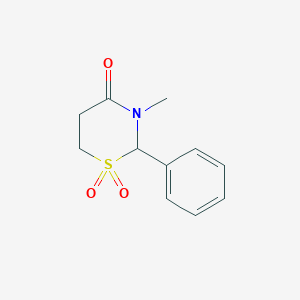
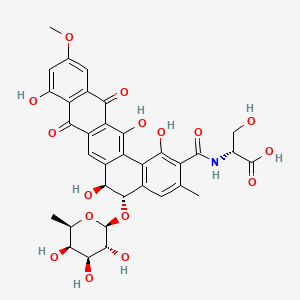
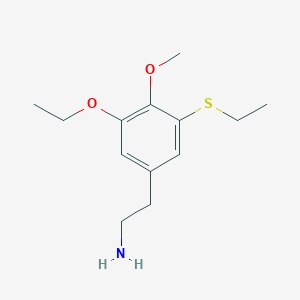
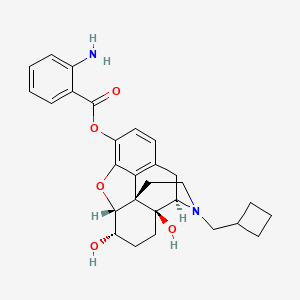
![4-Dietilaminoetossi-difenil-etilene cloridrato [Italian]](/img/structure/B12761350.png)
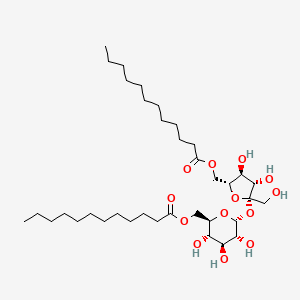
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1-bromonaphthalen-2-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12761361.png)
